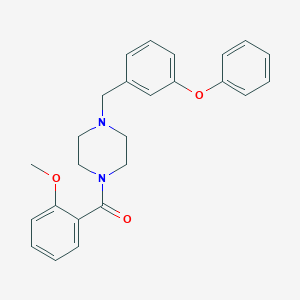
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as JNJ-7925476, is a novel and selective antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system, where it plays a key role in regulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. JNJ-7925476 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of neurological disorders.
Mécanisme D'action
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine acts as a selective antagonist of the H3 receptor, blocking the binding of histamine and other neurotransmitters to the receptor. This results in increased release of various neurotransmitters, including dopamine and acetylcholine, which may have therapeutic benefits in a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been shown to have a variety of biochemical and physiological effects, including increased release of dopamine and acetylcholine in the brain. This has been linked to improvements in cognitive function, as well as potential benefits in the treatment of disorders such as schizophrenia and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has several advantages for use in lab experiments, including its high selectivity for the H3 receptor and its ability to modulate neurotransmitter pathways. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, including further investigation of its therapeutic potential in neurological disorders, as well as exploration of its potential use as a research tool in neuroscience. Additionally, further studies may be needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves several steps, including the reaction of 3-chlorobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine to form the corresponding N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine hydrochloride salt. The salt is then treated with a base, such as sodium hydroxide, to form the free base form of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in a variety of neurological disorders. These studies have primarily focused on the role of the H3 receptor in regulating the release of various neurotransmitters, and how N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine may be used to modulate these pathways.
Propriétés
Nom du produit |
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine |
|---|---|
Formule moléculaire |
C15H17ClN2 |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17ClN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |
Clé InChI |
LKOIZWCYZLBYQO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Cl |
SMILES canonique |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)



![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)


methanone](/img/structure/B248780.png)

![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)


